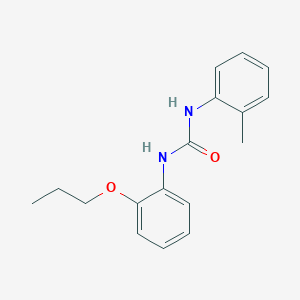![molecular formula C13H19FN2O4S B5361180 3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)
3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as FMeO-MSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the inhibition of various enzymes that play a crucial role in disease progression. For example, it has been found to inhibit carbonic anhydrase IX, which is overexpressed in various cancers and plays a crucial role in tumor growth and metastasis. This compound has also been found to inhibit metalloproteases, which are involved in the degradation of extracellular matrix and play a crucial role in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit neuroprotective effects by inhibiting the activity of histone deacetylases, which play a crucial role in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of various enzymes, making it a valuable tool for studying their biological functions. It is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, this compound also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives to optimize its potency and selectivity. Furthermore, the potential toxicity and pharmacokinetics of this compound need to be further studied to ensure its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the reaction of 3-fluoro-4-methoxyaniline with 2-(4-morpholinyl)ethylamine in the presence of sulfuric acid. The resulting product is then treated with benzenesulfonyl chloride to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, metalloproteases, and histone deacetylases. This makes it a promising candidate for the development of novel drugs for the treatment of these diseases.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-19-13-3-2-11(10-12(13)14)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEORFKOPWIBWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)

![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)

![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)


![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B5361189.png)
![N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5361193.png)